molecular formula C16H15N5O2 B11006354 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B11006354
Poids moléculaire: 309.32 g/mol
Clé InChI: RJDGYHMJTNRDAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-3-carboxamide derivative featuring a 2,3-dihydrobenzofuran substituent at the 5-position of the pyrazole ring and a 1-methylpyrazole group as the amide substituent. The 1-methylpyrazole group contributes steric bulk and may modulate solubility or interactions with biological targets.

Propriétés

Formule moléculaire

C16H15N5O2

Poids moléculaire

309.32 g/mol

Nom IUPAC

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-21-6-4-15(20-21)17-16(22)13-9-12(18-19-13)10-2-3-14-11(8-10)5-7-23-14/h2-4,6,8-9H,5,7H2,1H3,(H,18,19)(H,17,20,22)

Clé InChI

RJDGYHMJTNRDAC-UHFFFAOYSA-N

SMILES canonique

CN1C=CC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origine du produit

United States

Méthodes De Préparation

Nenitzescu Reaction Protocol

  • Starting material : 2-Methoxyacetophenone derivatives react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones.

  • Cyclization : Treatment with 1,4-benzoquinone in acetic acid yields 3-benzoylbenzofurans (Figure 1).

  • Challenges : Low yields (12–39%) due to competing indole byproduct formation.

Table 1: Optimization of Benzofuran Synthesis

MethodReagentsConditionsYield (%)Reference
NenitzescuDMF-DMA, 1,4-benzoquinoneAcetic acid, RT12–39
Pd-catalyzedAryl halides, Pd(OAc)₂DMF, 100°C45–60

Construction of the Pyrazole-3-carboxamide Backbone

The pyrazole ring is assembled via cyclocondensation or [3+2] cycloaddition, followed by carboxamide functionalization.

Cyclocondensation of Hydrazines with 1,3-Diketones

  • Reagents : Hydrazine hydrate reacts with β-keto esters or nitriles to form pyrazole intermediates.

  • Oxidation : Pyrazole-3-carbaldehydes are oxidized to carboxylic acids using KMnO₄ or K₂Cr₂O₇.

  • Amidation : Carboxylic acids are coupled with 1-methyl-1H-pyrazol-3-amine using EDCl/HOBt.

Example Protocol :

  • Pyrazole formation : React ethyl acetoacetate with hydrazine hydrate in ethanol (80°C, 6 hr).

  • Oxidation : Treat pyrazole-3-carbaldehyde with KMnO₄ in pyridine/water (RT, 12 hr) to yield pyrazole-3-carboxylic acid.

  • Coupling : Combine with 1-methyl-1H-pyrazol-3-amine using EDCl/HOBt in DMF (0°C → RT, 24 hr).

Convergent Coupling Strategies

Final assembly often employs palladium-catalyzed cross-coupling or nucleophilic acyl substitution.

Suzuki-Miyaura Coupling

  • Conditions : 5-Bromo-pyrazole-3-carboxamide reacts with benzofuran-5-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 hr).

  • Yield : 60–75% after column chromatography (hexanes/ethyl acetate).

Direct Amidation of Preformed Pyrazole

  • Reagents : Pyrazole-3-carbonyl chloride is treated with 1-methyl-1H-pyrazol-3-amine in THF with Et₃N (0°C, 2 hr).

  • Yield : 50–65% after recrystallization.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Benzofuran synthesis : Competing indole formation in the Nenitzescu reaction limits yields to <40%.

  • Amidation side reactions : Over-activation of carboxylic acids leads to dimerization.

Solvent and Catalyst Impact

  • Palladium catalysts : Pd(OAc)₂ improves coupling efficiency over PdCl₂ due to higher oxidative stability.

  • Solvent polarity : DMF enhances amidation rates compared to THF.

Industrial-Scale Considerations

  • Cost drivers : Pd catalysts and chromatographic purification increase production costs.

  • Alternatives : Microwave-assisted synthesis reduces reaction times (e.g., 2 hr vs. 24 hr for amidation) .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire polyvalent.

Biologie

En recherche biologique, ce composé peut être étudié pour sa bioactivité potentielle. Sa structure suggère qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.

Médecine

En chimie médicinale, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des cibles biologiques pourrait en faire un candidat pour le traitement de diverses maladies.

Industrie

Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Biological Activities

Research indicates that pyrazole derivatives, including 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide, exhibit a wide range of biological activities:

1. Anticancer Activity

  • Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective growth inhibition .

2. Anti-inflammatory Properties

  • Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

3. Antimicrobial Activity

  • The compound's structural characteristics suggest potential antimicrobial properties. Pyrazoles have been documented to exhibit activity against various bacterial strains, indicating that this compound could be explored as a lead compound in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

Study ReferenceObjectiveKey Findings
Bouabdallah et al. Evaluate cytotoxicity against cancer cell linesSignificant cytotoxic potential against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively.
Wei et al. Assess anticancer activityCompound showed potent growth inhibition against A549 lung cancer cells with an IC50 value of 26 µM.
Niculescu-Duvaz et al. Investigate apoptosis inductionIdentified a novel derivative with significant logP values indicating good membrane permeability and anticancer activity.

Mécanisme D'action

Le mécanisme d’action du 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide n’est pas bien documenté. Sur la base de sa structure, il est probable qu’il interagisse avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, par liaison hydrogène, interactions hydrophobes et empilement π-π. Ces interactions pourraient moduler l’activité des cibles, conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazole carboxamides exhibit significant variability in properties based on substituents. Key comparisons include:

Table 1: Physical Properties of Selected Pyrazole Carboxamides
Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
Target Compound R1: 2,3-dihydrobenzofuran-5-yl Not reported Not reported Partial saturation, methylpyrazole
3a () R1: Phenyl, R2: Phenyl 133–135 68 Fully aromatic, cyano group
3b () R1: 4-Chlorophenyl, R2: Phenyl 171–172 68 Chlorine enhances crystallinity
5a-c () R1: Aryl, R2: Benzylhydroxyl Not reported Not reported Hydroxylamine for H-bonding
N-(1,3-benzothiazol-2-yl) analog () R1: Benzothiazole Not reported Not reported Increased lipophilicity
  • Impact of Saturation : The target compound’s dihydrobenzofuran may reduce π-π stacking compared to fully aromatic systems (e.g., 3a) but improve solubility due to reduced planarity .
  • Halogen Effects : Chlorine in 3b increases melting point (171–172°C vs. 133–135°C for 3a), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Heterocyclic Variations : Benzothiazole () and oxadiazole () substituents introduce distinct electronic environments. For example, benzothiazole’s sulfur atom may enhance lipophilicity, influencing membrane permeability .

Pharmacophore Comparison

Table 2: Pharmacophoric Features of Analogs
Compound Core Structure Key Pharmacophores Potential Targets
Target Compound Pyrazole-3-carboxamide Dihydrobenzofuran (rigidity), methylpyrazole Kinases, inflammatory enzymes
3a-3p () Pyrazole-4-carboxamide Cyano group, halogen substituents Anticancer agents
5a-c () Pyrazole-3-carboxamide Benzylhydroxylamine (H-bond donor) Metalloproteinase inhibitors
N-(tetrahydrofuran-2-ylmethyl) analog () Pyrazole-3-carboxamide Tetrahydrofuran (solubility enhancer) CNS targets

Activité Biologique

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole derivatives class. Its unique structure, which combines a benzofuran moiety with dual pyrazole rings, suggests potential biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O
  • Molecular Weight : 284.32 g/mol

The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. The specific compound this compound has shown promising results in preliminary assays against various bacterial strains.

CompoundMIC (µg/mL)Activity Type
This compound10Antimicrobial
Ciprofloxacin9Antimicrobial

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. A recent investigation showed that compounds similar to this compound exhibited significant inhibition of inflammatory markers with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% in various assays.

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds demonstrated IC50_{50} values in the low micromolar range against several human cancer cell lines (e.g., MCF7 and H460). The compound's dual pyrazole structure may enhance its anticancer properties through multiple mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Gyrase Inhibition : Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase B, an essential enzyme for bacterial replication.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrazole derivatives have shown the ability to modulate ROS levels, thereby influencing inflammatory pathways.
  • Cell Signaling Pathways : The interaction with specific cellular receptors may alter signaling pathways related to inflammation and cancer proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran–pyrazole compounds for their biological activities. Among these, the compound exhibited significant antimicrobial and anti-inflammatory properties comparable to established drugs like ciprofloxacin.

Q & A

Basic: What are the optimal synthetic protocols for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis involves multi-step reactions, including coupling of the benzofuran and pyrazole moieties. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in coupling steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura cross-couplings .
  • Temperature control : Reactions often require precise thermal gradients (e.g., 80–110°C) to avoid side products .
    Optimization methodology : Use a Design of Experiments (DoE) approach with factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) and minimize trial-and-error .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns (e.g., pyrazole ring proton splitting at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between benzofuran and pyrazole rings, critical for understanding π-π stacking interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅N₃O₂ requires [M+H]⁺ = 300.1234) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Structural analogs : Compare activity of derivatives (e.g., substituting benzofuran with thiophene) to identify pharmacophore requirements .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data across studies, accounting for variables like solvent residues .

Advanced: What computational strategies predict binding modes and target engagement?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2), focusing on hydrogen bonds between the carboxamide group and Asp86 .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
  • QSAR models : Train on analogs with known IC₅₀ values to correlate substituent electronegativity with activity .

Basic: What methodologies improve solubility and formulation for in vivo studies?

Answer:

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in pharmacokinetic studies .
  • Co-solvent systems : Combine PEG-400 and water (1:1 v/v) to achieve >2 mg/mL solubility .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Core modifications : Synthesize derivatives with halogens (F, Cl) at the benzofuran 5-position to assess steric vs. electronic effects .
  • Bioisosteric replacement : Replace the pyrazole with triazole to evaluate metabolic stability .
  • Data analysis : Use hierarchical clustering to group analogs by activity profiles and identify key substituents .

Basic: What are best practices for ensuring reproducibility in biological assays?

Answer:

  • Strict QC protocols : Validate compound identity (HPLC, melting point) and store at -20°C under argon .
  • Assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated cells .
  • Interlab validation : Share samples with collaborating labs to cross-verify IC₅₀ values .

Advanced: How can reaction mechanisms be elucidated for key synthetic steps?

Answer:

  • Isotopic labeling : Use ¹⁸O-labeled reagents to track carbonyl group origins in amide bond formation .
  • In situ FTIR : Monitor intermediate formation (e.g., nitrene species in cyclization steps) .
  • DFT calculations : Map energy profiles for transition states in Pd-catalyzed couplings .

Basic: What chromatographic methods separate and quantify this compound from byproducts?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA) at 1 mL/min; retention time ~12.3 min .
  • LC-MS : ESI+ mode with m/z 300.1 for quantification; LOD = 0.1 µg/mL .

Advanced: How to prioritize derivatives for preclinical development?

Answer:

  • ADMET profiling : Assess hepatic microsomal stability (<20% degradation in 1 hr) and plasma protein binding (<90%) .
  • In silico toxicity : Use Derek Nexus to flag structural alerts (e.g., mutagenic pyrazole metabolites) .
  • Therapeutic index : Compare IC₅₀ (e.g., 5 µM) vs. cytotoxicity in primary cells (e.g., IC₅₀ > 50 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.